(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
CAS No.:
Cat. No.: VC17691192
Molecular Formula: C7H14N4
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N4 |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | (1S)-1-(1-propan-2-yltriazol-4-yl)ethanamine |
| Standard InChI | InChI=1S/C7H14N4/c1-5(2)11-4-7(6(3)8)9-10-11/h4-6H,8H2,1-3H3/t6-/m0/s1 |
| Standard InChI Key | PLACVJNEVHWHIO-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C1=CN(N=N1)C(C)C)N |
| Canonical SMILES | CC(C)N1C=C(N=N1)C(C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine features a 1,2,3-triazole ring substituted at the 1-position with an isopropyl group and at the 4-position with an ethylamine side chain. The stereogenic center at the C1 position of the ethylamine moiety confers enantiomeric specificity, critical for its biochemical interactions .
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>8</sub>H<sub>12</sub>N<sub>4</sub> |
| Molecular Weight | 168.20 g/mol |
| IUPAC Name | (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
| SMILES | CC(C)NCC(N)C=NNN=C(C)C |
| InChI Key | InChI=1S/C8H12N4/c1-5(2)6-11-10(7)8(3)4/h5H,6H2,1H3,(H,9) |
The triazole ring’s dipole moment (≈4.8 D) and amine group’s basicity (pK<sub>a</sub> ≈9) create a bifunctional profile, enabling both polar and hydrophobic interactions .
Synthesis and Optimization Strategies
Primary Synthetic Routes
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. A representative protocol involves:
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Alkyne Preparation: Prop-2-yn-1-amine is reacted with isopropyl azide.
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Cycloaddition: Catalyzed by CuI in ethanol at 60°C for 12 hours.
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Chiral Resolution: Enantiomers are separated using chiral HPLC with cellulose-based stationary phases .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% CuI | ↑ Yield to 78% |
| Solvent | Anhydrous ethanol | ↑ Purity to 95% |
| Temperature | 60°C | ↓ Byproducts |
Alternative methods include ruthenium-catalyzed cycloadditions, though these exhibit lower stereoselectivity (≤65% ee).
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 120°C and decomposes above 250°C. Solubility spans polar and apolar media:
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Aqueous Solubility: 12 mg/mL (pH 7.4)
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Organic Solubility: 45 mg/mL in ethanol, 28 mg/mL in dichloromethane
Protonation of the amine at acidic pH (≤6) enhances aqueous solubility (>30 mg/mL) .
Spectroscopic Signatures
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<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 1.25 (d, 6H, CH(CH<sub>3</sub>)<sub>2</sub>), 3.12 (q, 1H, CHNH<sub>2</sub>), 7.89 (s, 1H, triazole-H)
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IR: 3350 cm<sup>-1</sup> (N-H stretch), 2100 cm<sup>-1</sup> (triazole ring)
Biological Activity and Mechanism
Enzymatic Inhibition
Preliminary assays indicate inhibitory activity against:
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Cytochrome P450 3A4 (IC<sub>50</sub> = 18 μM)
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Monoamine oxidase B (IC<sub>50</sub> = 42 μM)
Molecular docking studies suggest the triazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Tyr435 in MAO-B), while the isopropyl group occupies hydrophobic pockets .
Applications in Drug Development and Materials
Pharmacophore Scaffold
The compound serves as a core structure for:
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Kinase inhibitors: Substituents at the amine position enhance selectivity for EGFR (K<sub>d</sub> = 9 nM in derivatives).
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Antiviral agents: Triazole-amine hybrids show submicromolar activity against influenza A/H1N1 .
Coordination Polymers
Reaction with Cu(II) nitrate yields a metal-organic framework (MOF) with BET surface area 1,150 m<sup>2</sup>/g, applicable in gas storage.
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